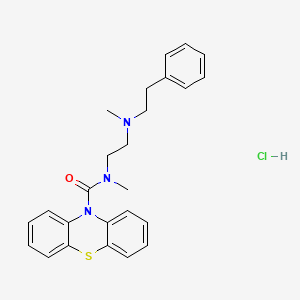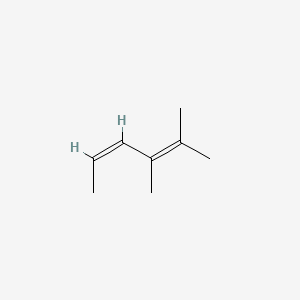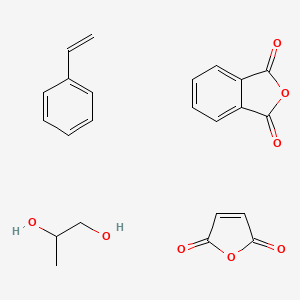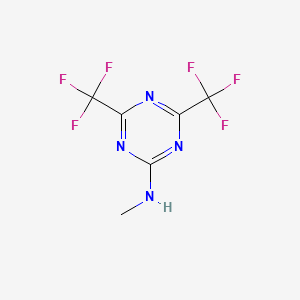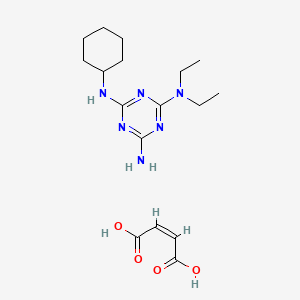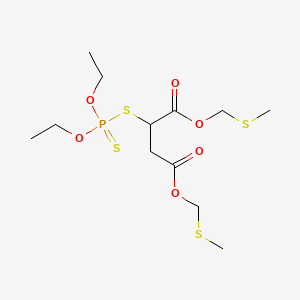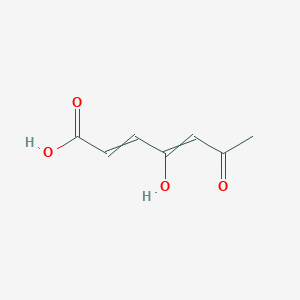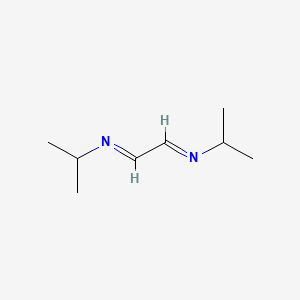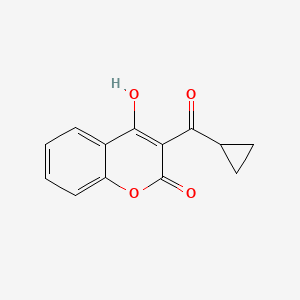
3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, a hydroxyl group, and a chromen-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 3-(cyclopropanecarbonyl)-4-oxo-2H-chromen-2-one.
Reduction: Formation of 3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-ol.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropanecarbonyl)-indol-1-yl-acetic acid
- Cyclopropanecarboxylic acid derivatives
- Cyclopropylcarbonyl piperazine hydrochloride
Uniqueness
3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features. The presence of both a cyclopropane ring and a chromen-2-one structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Número CAS |
24493-46-7 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-(cyclopropanecarbonyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H10O4/c14-11(7-5-6-7)10-12(15)8-3-1-2-4-9(8)17-13(10)16/h1-4,7,15H,5-6H2 |
Clave InChI |
RNWLOIIIOUQVPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


